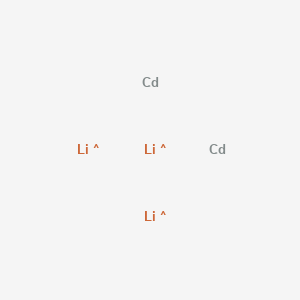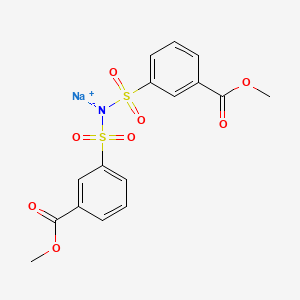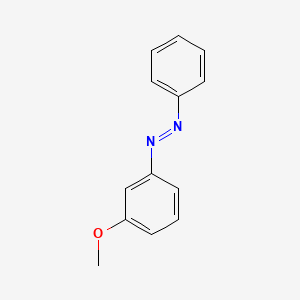
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 3-methoxyaniline under basic conditions to form the desired azobenzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反応の分析
Types of Reactions
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzenes.
科学的研究の応用
(E)-1-(3-Methoxyphenyl)-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a photoswitchable molecule, which can change its configuration upon exposure to light.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) configurations. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its aromatic rings and diazene group.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound of (E)-1-(3-Methoxyphenyl)-2-phenyldiazene, lacking the methoxy group.
Disperse Orange 3: A commercially used azo dye with similar structural features.
Methyl Red: Another azobenzene derivative used as a pH indicator.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its solubility and stability, making it more suitable for specific applications compared to its analogs.
特性
CAS番号 |
56058-94-7 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
(3-methoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2O/c1-16-13-9-5-8-12(10-13)15-14-11-6-3-2-4-7-11/h2-10H,1H3 |
InChIキー |
NLMRETTUBWEWAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



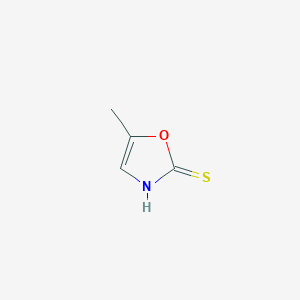
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
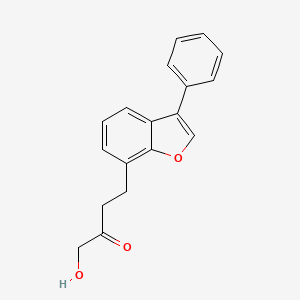

![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
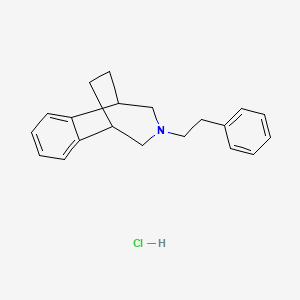
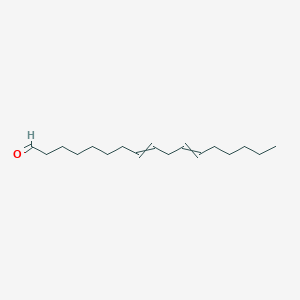
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
